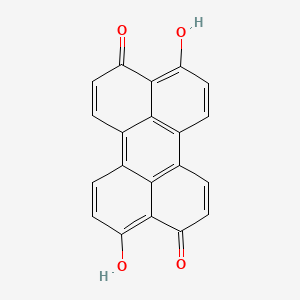
4,9-Dihydroxyperylene-3,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,9-Dihydroxyperylene-3,10-dione is a perylene derivative with the molecular formula C20H10O4. This compound is known for its unique structure, which includes two hydroxyl groups at positions 4 and 9 and two ketone groups at positions 3 and 10 on the perylene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dihydroxyperylene-3,10-dione typically involves the oxidation of perylene or its derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4,9-Dihydroxyperylene-3,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized perylene derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming tetrahydroxyperylene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, under acidic or basic conditions.
Major Products:
Oxidation: More oxidized perylene derivatives.
Reduction: Tetrahydroxyperylene derivatives.
Substitution: Esterified or etherified perylene derivatives.
科学的研究の応用
4,9-Dihydroxyperylene-3,10-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,9-Dihydroxyperylene-3,10-dione involves its ability to interact with various molecular targets and pathways:
Photosensitization: The compound can absorb light and transfer energy to molecular oxygen, generating reactive oxygen species that can damage cellular components.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage to cells.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
類似化合物との比較
4,9-Dihydroxyperylene-3,10-dione can be compared with other perylenequinones such as:
Cercosporin: Known for its potent photosensitizing properties.
Isocercosporin: Similar structure but different substitution pattern.
Phleichrome: Another perylenequinone with distinct biological activities.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual hydroxyl and ketone groups make it versatile for various chemical modifications and applications .
特性
CAS番号 |
10190-97-3 |
|---|---|
分子式 |
C20H10O4 |
分子量 |
314.3 g/mol |
IUPAC名 |
4,10-dihydroxyperylene-3,9-dione |
InChI |
InChI=1S/C20H10O4/c21-13-5-1-9-10-2-6-15(23)20-16(24)8-4-12(18(10)20)11-3-7-14(22)19(13)17(9)11/h1-8,21,24H |
InChIキー |
MLYRZJKYWQZCGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=O)C=CC3=C2C1=C4C=CC(=O)C5=C(C=CC3=C45)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















